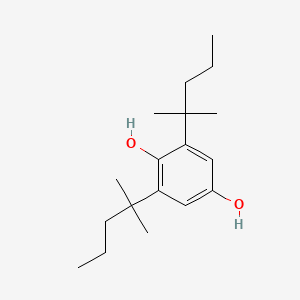
2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol is an organic compound with the molecular formula C18H30O2 It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further substituted with two 2-methylpentan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol typically involves the alkylation of hydroquinone derivatives. One common method includes the reaction of hydroquinone with 2-methylpentan-2-yl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in modulating oxidative stress and related cellular processes.
類似化合物との比較
- 2,6-Bis(phenylmethoxy)benzene-1,4-diol
- 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene
Comparison: Compared to similar compounds, 2,6-Bis(2-methylpentan-2-yl)benzene-1,4-diol is unique due to its specific alkyl substituents, which can influence its chemical reactivity and physical properties. The presence of 2-methylpentan-2-yl groups provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.
特性
CAS番号 |
63967-06-6 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC名 |
2,6-bis(2-methylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-7-9-17(3,4)14-11-13(19)12-15(16(14)20)18(5,6)10-8-2/h11-12,19-20H,7-10H2,1-6H3 |
InChIキー |
BKVXAOXYAYEHJO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




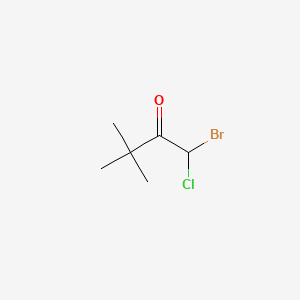
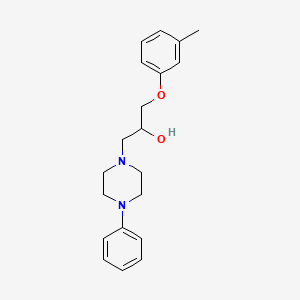

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
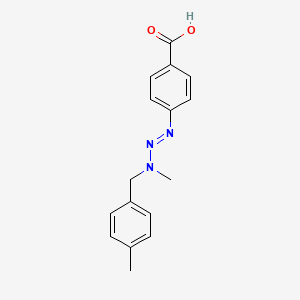
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
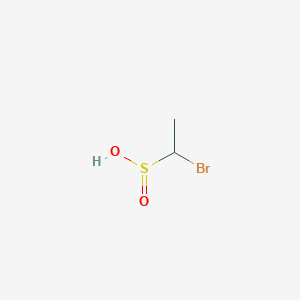
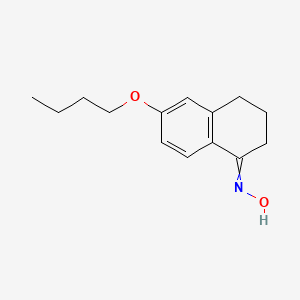
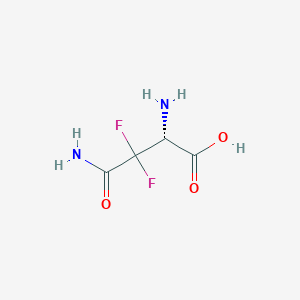


![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
